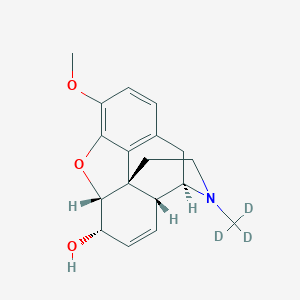

Codeine-d3

概要

説明

コデイン-d3 (CRM) は、ガスクロマトグラフィー質量分析法 (GC-MS) や液体クロマトグラフィー質量分析法 (LC-MS) などのさまざまな分析用途におけるコデインの定量のための内部標準として主に使用される認定基準物質です。 コデイン自体は、鎮痛、鎮咳、鎮静効果のために一般的に使用されるオピオイド鎮痛薬です .

科学的研究の応用

Codeine-d3 is extensively used in scientific research, particularly in:

Chemistry: As an internal standard in analytical chemistry for the quantification of codeine and its metabolites.

Biology: In pharmacokinetic studies to understand the metabolism and distribution of codeine in biological systems.

Medicine: In clinical toxicology for monitoring codeine levels in patients undergoing pain management therapy.

Industry: In forensic toxicology for the detection of codeine in biological samples, aiding in drug abuse investigations

作用機序

コデイン-d3 の作用機序は、コデインと同様です。コデインは、主に中枢神経系におけるミューオピオイド受容体の作動薬を介してその効果を発揮します。この結合により、以下が発生します。

ニューロンの過分極: 痛覚伝達神経伝達物質の放出を阻害します。

鎮痛効果: 疼痛耐性を高め、ニューロンの興奮性を抑制します。

類似の化合物:

モルヒネ-d3: 分析用途における内部標準として使用される別の重水素化オピオイド。

ジヒドロコデイン-d3: 分析化学で同様に使用されるジヒドロコデインの重水素化誘導体。

ノルコデイン-d3: 薬物動態研究で使用されるコデインの重水素化代謝産物。

コデイン-d3 の独自性:

特異性: コデイン-d3 は、コデインの定量に特異的に使用され、分析測定において高い精度と正確性を提供します。

生化学分析

Biochemical Properties

Codeine-d3, like its parent compound codeine, is categorized as an opioid . It interacts with opioid receptors in the central nervous system, altering the perception of pain . The nature of these interactions is primarily inhibitory, reducing the activity of neurons involved in pain transmission .

Cellular Effects

This compound, as an opioid, can influence various cellular processes. It can impact cell signaling pathways, particularly those involving G-protein coupled receptors . It can also affect gene expression, particularly genes involved in pain perception and response .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to opioid receptors, which are G-protein coupled receptors . This binding leads to a decrease in the activity of adenylate cyclase, reducing the levels of cyclic AMP. This, in turn, leads to a decrease in the activity of protein kinase A, affecting the phosphorylation state of various proteins and ultimately leading to changes in cellular activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. As a stable-labeled internal standard, it is used in analytical methods to account for the degradation of the parent compound, codeine . Long-term effects on cellular function observed in in vitro or in vivo studies would be similar to those of codeine, given their similar structures and mechanisms of action .

Dosage Effects in Animal Models

The effects of this compound in animal models would be expected to vary with dosage, similar to codeine. At therapeutic doses, it would provide analgesia, while at higher doses, adverse effects such as respiratory depression could occur .

Metabolic Pathways

This compound is involved in metabolic pathways similar to codeine. It is metabolized primarily in the liver by the enzyme CYP2D6 into morphine, which is then further metabolized . These metabolic reactions can affect levels of various metabolites, including morphine and its metabolites .

Transport and Distribution

This compound, like codeine, is distributed throughout the body after administration. It can cross the blood-brain barrier to exert its effects on the central nervous system . The exact transporters or binding proteins it interacts with are not well-defined but would be expected to be similar to those of codeine .

Subcellular Localization

The subcellular localization of this compound would be expected to be similar to that of codeine. As a lipophilic compound, it can diffuse across cell membranes and localize to various compartments within the cell . Its activity or function could be affected by this localization, as well as by any post-translational modifications that might occur .

準備方法

合成経路と反応条件: コデイン-d3 の合成には、コデイン分子に重水素原子を組み込むことが含まれます。これは、通常、重水素ガス存在下でのコデインの触媒水素化によって達成されます。反応条件には以下が含まれます。

触媒: 炭素担持パラジウム (Pd/C)

溶媒: メタノールまたはエタノール

温度: 室温から 50°C

圧力: 重水素ガスの大気圧から 5 バール

工業生産方法: コデイン-d3 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バルク合成: より大量の反応物を収容するために大型の反応器を使用します。

精製: 再結晶やクロマトグラフィーなどの技術を用いて、高純度を確保します。

品質管理: 核磁気共鳴 (NMR) や質量分析などの分析方法を使用して、重水素の組み込みと化合物の全体的な純度を確認します

化学反応の分析

反応の種類: コデイン-d3 は、以下を含むさまざまな化学反応を起こします。

酸化: コデイン-d3 は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、コデノン-d3 を形成するように酸化できます。

還元: コデイン-d3 の還元は、水素化リチウムアルミニウムなどの還元剤を使用して、ジヒドロコデイン-d3 を生成できます。

置換: コデイン-d3 の N-脱メチル化は、シアン化ブロムなどの試薬を使用して、ノルコデイン-d3 を生成できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

置換: 無水条件下のシアン化ブロム。

主要な生成物:

酸化: コデノン-d3

還元: ジヒドロコデイン-d3

置換: ノルコデイン-d3

4. 科学研究への応用

コデイン-d3 は、特に以下を含む科学研究で広く使用されています。

化学: コデインとその代謝物の定量のための分析化学における内部標準として。

生物学: 生物系におけるコデインの代謝と分布を理解するための薬物動態研究で。

医学: 疼痛管理療法を受けている患者の血中コデイン濃度をモニタリングするための臨床毒性学で。

類似化合物との比較

Morphine-d3: Another deuterated opioid used as an internal standard in analytical applications.

Dihydrocodeine-d3: A deuterated derivative of dihydrocodeine used similarly in analytical chemistry.

Northis compound: A deuterated metabolite of codeine used in pharmacokinetic studies.

Uniqueness of this compound:

Specificity: this compound is specifically used for the quantification of codeine, providing high accuracy and precision in analytical measurements.

Stability: The incorporation of deuterium enhances the stability of the compound, making it suitable for long-term storage and use in various analytical applications

特性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROGSEYTTFOCAN-SBGSAQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016152 | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70420-71-2 | |

| Record name | Codeine anhydrous, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine-d3 hydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is codeine-d3 used in analytical chemistry instead of regular codeine?

A1: this compound is a deuterated analogue of codeine, meaning it has three hydrogen atoms replaced with deuterium atoms. This isotopic substitution does not significantly alter its chemical behavior, but it makes this compound distinguishable from codeine by mass spectrometry. This makes it an ideal internal standard for analytical methods quantifying codeine and its metabolites in biological matrices [, , ].

Q2: What types of samples and analytes are commonly analyzed using methods incorporating this compound?

A2: this compound is frequently employed in methods analyzing blood, urine, and even pericardial fluid for the presence of opioids. These opioids often include codeine itself, as well as morphine, 6-acetylmorphine, hydrocodone, and others [, , ]. This highlights its utility in clinical and forensic toxicology.

Q3: Can you describe a specific analytical method that utilizes this compound for opioid quantification?

A3: One study [] describes a gas chromatography-triple quadrupole mass spectrometry (GC-MS-MS) assay for quantifying opiates in human blood. After a protein precipitation step, the samples undergo solid-phase extraction and derivatization. This compound, alongside other deuterated internal standards, is added to the samples. The method utilizes specific transition ions for each analyte, enabling accurate quantification even at low concentrations.

Q4: Are there any limitations to using this compound as an internal standard?

A4: While generally considered a reliable internal standard, this compound might exhibit slight differences in extraction efficiency or ionization compared to the analyte of interest due to the isotopic substitution. Researchers should validate their methods thoroughly to ensure accurate and precise quantification [].

Q5: How sensitive are the analytical methods employing this compound?

A5: The reported limit of detection (LOD) for methods utilizing this compound can be as low as 1 ng/mL for various opioids in biological matrices []. This high sensitivity is crucial for detecting low drug concentrations, particularly in forensic investigations and postmortem analyses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)